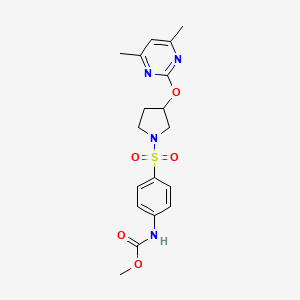
Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is an organic compound known for its multifaceted applications in various scientific fields. This compound features a unique structure comprising a dimethylpyrimidinyl group, a pyrrolidine ring, and a sulfonylphenylcarbamate moiety, all of which contribute to its chemical reactivity and utility.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imatinib , have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .
Mode of Action
Based on the structure and the known action of similar compounds, it can be hypothesized that this compound might interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target, thereby affecting the downstream processes .
Biochemical Pathways
These pathways are involved in cell growth, survival, and differentiation .
Result of Action
If the compound acts similarly to other tyrosine kinase inhibitors, it could potentially lead to the inhibition of cell proliferation and induction of apoptosis in certain cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate generally involves the following steps:
Formation of the Pyrrolidine Ring: The reaction typically starts with the formation of the pyrrolidine ring. This can be achieved through various methods such as cyclization of appropriate intermediates under acidic or basic conditions.
Attachment of the Dimethylpyrimidinyl Group: The next step involves the coupling of the dimethylpyrimidinyl group to the pyrrolidine ring, often using reagents like pyrimidine derivatives and coupling agents under controlled conditions.
Formation of the Sulfonylphenylcarbamate: The final step is the addition of the sulfonylphenylcarbamate moiety. This can be done by reacting the intermediate with sulfonylchloride and carbamate precursors in the presence of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes precise control of temperature, pH, and reaction times, and the use of high-efficiency catalysts to facilitate the transformations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially transforming the pyrrolidine ring into more oxidized forms, depending on the reagents and conditions.
Reduction: Reduction reactions may involve the sulfonyl group, leading to the formation of sulfides or other reduced derivatives.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the dimethylpyrimidinyl group, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidized derivatives.
Reduced sulfide forms.
Substituted analogs with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is studied for its versatile reactivity, making it useful in synthetic organic chemistry for creating complex molecules.
Biology: In biological research, it is explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids, often used as a molecular probe or in assays.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs, owing to its unique structural features that may interact with specific biological targets.
Industry: In industrial applications, it may be employed in the manufacture of specialty chemicals, particularly those requiring precise structural modifications.
Comparación Con Compuestos Similares
Phenylcarbamates: Similar compounds in the phenylcarbamate family with different substituents.
Sulfonylpyrrolidines: Compounds with variations in the pyrrolidine or sulfonyl groups.
Dimethylpyrimidinyl Derivatives: Other compounds featuring the dimethylpyrimidinyl group but with different attached moieties.
In essence, Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate stands out due to its unique structural features and versatile applications across multiple fields of scientific research.
Propiedades
IUPAC Name |
methyl N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-10-13(2)20-17(19-12)27-15-8-9-22(11-15)28(24,25)16-6-4-14(5-7-16)21-18(23)26-3/h4-7,10,15H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGDVSRKMOGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
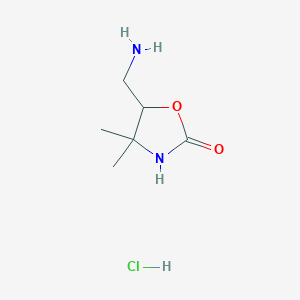


![2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-phenylacetamide](/img/structure/B2940837.png)
![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide](/img/structure/B2940838.png)
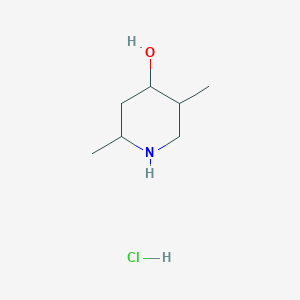
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)
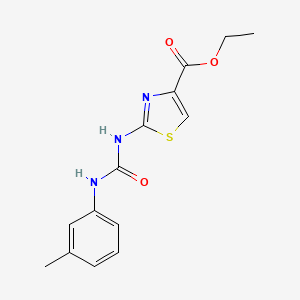
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)
![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)
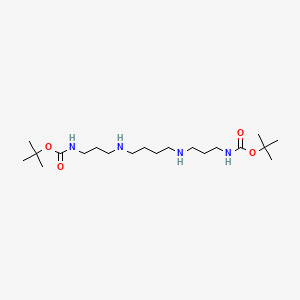
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)
